Hydrazinecarbothioamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-

Description

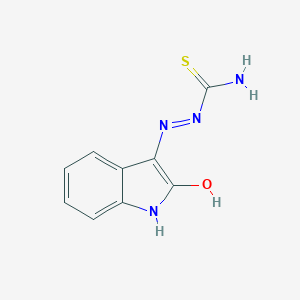

Hydrazinecarbothioamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)- (CAS: 27830-79-1), also known as (Z)-2-(2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide or isatin-β-thiosemicarbazone, is a thiosemicarbazone derivative of isatin (indole-2,3-dione). Its molecular formula is C₉H₈N₄OS (molar mass: 220.25 g/mol), featuring a planar indole-2-one core conjugated with a hydrazinecarbothioamide moiety . Key physicochemical properties include a melting point of 198–200°C (ethanol recrystallization) and a predicted density of 1.60 g/cm³ . The compound’s structure enables diverse biological activities, including antiviral, antimicrobial, and anticancer effects, mediated through metal chelation and enzyme inhibition .

Properties

IUPAC Name |

(2-hydroxy-1H-indol-3-yl)iminothiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4OS/c10-9(15)13-12-7-5-3-1-2-4-6(5)11-8(7)14/h1-4,11,14H,(H2,10,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYNLAQGUNUQLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060067 | |

| Record name | Hydrazinecarbothioamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-16-1 | |

| Record name | Isatin beta-thiosemicarbazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isatin thiosemicarbazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=721 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarbothioamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazinecarbothioamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,2-dihydro-2-oxo-3H-indol-3-al) thiosemicarbazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1H-indole-2,3-dione 3-thiosemicarbazone typically involves the reaction of isatin (1H-indole-2,3-dione) with thiosemicarbazide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation to form derivatives with altered electronic properties. Key examples include:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Hydrogen peroxide | Aqueous ethanol, 60°C | Sulfoxide or sulfone derivatives | |

| Ozone | Dichloromethane, −78°C | Oxindole-3-one derivatives |

Oxidation of the thioamide group (–C=S) to sulfoxide (–SO–) or sulfone (–SO₂–) is commonly observed, enhancing electrophilicity .

Reduction Reactions

Reductive pathways yield aminoindole derivatives:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Sodium borohydride | Methanol, room temperature | 2-Amino-3-(hydrazinylmethyl)indole | |

| LiAlH₄ | Tetrahydrofuran, reflux | Reduced thiosemicarbazide adducts |

These reactions exploit the reducibility of the azomethine (–C=N–) and thioamide groups .

Substitution Reactions

The compound participates in nucleophilic substitution at the sulfur or nitrogen atoms:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Bromine | Acetic acid, 50°C | 3-Bromo-substituted isatin thiosemicarbazone | |

| Alkyl halides | DMF, K₂CO₃, 80°C | N-Alkylated derivatives |

Halogenation at the indole ring or alkylation of the hydrazinecarbothioamide group enhances pharmacological activity .

Cyclization Reactions

Cyclization forms heterocyclic systems, a hallmark of its reactivity:

| Reagent/Condition | Product | Reference |

|---|---|---|

| Ethyl orthoformate, xylene | 1,2,4-Triazoline-5-thione derivatives | |

| Aroyl isothiocyanates, DMF | Thiadiazole or triazole scaffolds |

For example, reaction with benzoyl isothiocyanate yields 3-mercapto-5-phenyl-1,2,4-triazole .

Coordination Chemistry

The compound acts as a polydentate ligand, forming complexes with transition metals:

| Metal Salt | Product | Application | Reference |

|---|---|---|---|

| Cu(II) chloride | Octahedral Cu complexes | Catalytic oxidation studies | |

| Fe(III) nitrate | Fe(III)-thiosemicarbazone complexes | Magnetic and redox activity analysis |

These complexes exhibit enhanced stability and catalytic properties compared to the free ligand .

Experimental Findings and Catalytic Effects

- Regioselectivity : Substituents on the indole ring (e.g., –CF₃, –OCH₃) direct reaction outcomes. For instance, electron-withdrawing groups enhance cyclization rates .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor substitution, while non-polar solvents (xylene) promote cyclization .

- Catalysis : Cu(II) complexes accelerate oxidation reactions by up to 3-fold compared to uncatalyzed systems .

Scientific Research Applications

Anticancer Activity

- Mechanism : This compound exhibits potent anti-proliferative activity against certain tumor cell lines. It acts by influencing cell signaling pathways involved in apoptosis and cell proliferation.

- Case Study : In vitro studies have shown that hydrazinecarbothioamide derivatives can inhibit the growth of cancer cells, suggesting their potential as anticancer agents.

Neurological Disorders

- Mechanism : It inhibits monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters like dopamine. This inhibition can lead to increased levels of neurotransmitters, potentially alleviating symptoms of neurological disorders.

- Case Study : Animal models have demonstrated therapeutic effects at low doses, including the reduction of symptoms associated with neurological disorders.

Analytical Chemistry

- Application : The compound can be analyzed using reverse-phase HPLC (High-Performance Liquid Chromatography) methods. This technique is useful for separating and identifying the compound in various samples .

- Case Study : The use of HPLC allows for the efficient separation and quantification of hydrazinecarbothioamide in pharmaceutical formulations and biological samples.

Coordination Chemistry

- Application : Hydrazinecarbothioamide derivatives are involved in coordination chemistry, forming complexes with metals. These complexes have potential applications in catalysis and materials science .

- Case Study : Studies on the coordination properties of these compounds have shown their ability to form stable complexes with transition metals, which could be used in various industrial processes.

Data Tables

| Activity | Description |

|---|---|

| Anticancer | Inhibits tumor cell growth |

| Neuroprotective | Inhibits MAO-B, potentially alleviating neurological symptoms |

| Analytical | Used in HPLC for separation and identification |

Well-Documented Case Studies

-

Anticancer Potential :

- Study : In vitro experiments have demonstrated the compound's ability to inhibit cancer cell proliferation.

- Outcome : The results suggest its potential as a lead compound for anticancer drug development.

-

Neurological Disorders :

- Study : Animal models showed reduced symptoms of neurological disorders when treated with low doses of the compound.

- Outcome : This indicates potential therapeutic applications in neurology.

-

HPLC Analysis :

- Study : Efficient separation and quantification of hydrazinecarbothioamide using HPLC.

- Outcome : Demonstrated utility in pharmaceutical and biological sample analysis.

Mechanism of Action

The mechanism of action of (3Z)-1H-indole-2,3-dione 3-thiosemicarbazone involves its ability to chelate metal ions, which can interfere with various biological processes. The compound can inhibit enzymes by binding to their active sites, disrupt cellular metal homeostasis, and induce oxidative stress in cells . These actions contribute to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:

- N-Alkylation : Methisazone (N-methyl) shows reduced cytotoxicity compared to the parent compound but retains antiviral efficacy .

- Halogenation : 5-Fluoro (L27) and 5-bromo (L29) derivatives exhibit enhanced antimicrobial activity, likely due to increased lipophilicity and membrane penetration .

- Aryl Substitutions : Derivatives with aryl groups on the hydrazinecarbothioamide (e.g., 5a–h) demonstrate improved cytotoxicity, suggesting enhanced interaction with cellular targets like topoisomerases or kinases .

Key Observations:

- Solvent Systems: Ethanol with glacial acetic acid is preferred for aryl-substituted derivatives to enhance solubility and reaction rates .

- Isomerism : ¹H NMR confirms Z-configuration (planar structure) in most cases, critical for biological activity .

Biological Activity

Hydrazinecarbothioamide, specifically the compound 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential applications based on various studies.

Synthesis of Hydrazinecarbothioamide Derivatives

The synthesis of hydrazinecarbothioamides typically involves the reaction of hydrazine derivatives with isothiocyanates or related compounds. For instance, derivatives were synthesized from 4-(4-X-phenylsulfonyl)benzoic acids hydrazides and 2,4-difluorophenyl isothiocyanate, followed by treatment with sodium hydroxide to yield various triazole derivatives . The structures of these compounds were confirmed using spectroscopic methods such as NMR and mass spectrometry.

Antioxidant Activity

One of the notable biological activities of hydrazinecarbothioamide derivatives is their antioxidant potential. In studies evaluating the antioxidant activity using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, several derivatives exhibited significant free radical scavenging capabilities. The results indicated:

| Compound | IC50 (μM) | Inhibition Rate (%) |

|---|---|---|

| 4 | 39.39 | 97.18 ± 1.42 |

| 5 | 39.79 | 96.90 ± 1.39 |

| 6 | 42.32 | 97.11 ± 1.12 |

| BHA | 51.62 | 89.30 ± 1.37 |

| AA | 107.67 | 91.26 ± 0.49 |

These findings suggest that hydrazinecarbothioamides possess superior antioxidant properties compared to standard antioxidants like ascorbic acid (AA) and butylated hydroxyanisole (BHA) .

Cytotoxicity and Anticancer Activity

Hydrazinecarbothioamide derivatives have also been evaluated for their cytotoxic effects against various cancer cell lines. Notably, one derivative emerged as particularly potent:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5c | HeLa | 1.9 - 4.4 |

| CEM T-lymphocytes | Low micromolar | |

| L1210 murine leukemia | Low micromolar |

This compound demonstrated significant cytostatic activity against both human and murine tumor cells, indicating its potential for further development in cancer therapy .

Antimicrobial Activity

In addition to antioxidant and anticancer properties, hydrazinecarbothioamides have shown antimicrobial activity against a range of pathogens. Studies have reported moderate antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism of action appears to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies and Research Findings

Several research studies highlight the multifaceted biological activities of hydrazinecarbothioamide derivatives:

- Antiviral Activity : Derivatives exhibited antiviral properties against HEL cell cultures with IC50 values ranging from 11 to 20 μM, suggesting potential for therapeutic applications in viral infections .

- Antifungal Activity : Some derivatives showed promising antifungal effects against species such as Aspergillus niger and Fusarium solani, indicating their utility in treating fungal infections .

- Mechanistic Studies : Research involving DNA binding assays revealed that certain complexes formed with hydrazinecarbothioamides demonstrated high binding affinity to DNA, which could elucidate their mechanisms of action in anticancer therapies .

Q & A

Q. What are the standard synthetic routes for preparing hydrazinecarbothioamide derivatives with indole-based substituents?

Methodological Answer: The compound is typically synthesized via condensation reactions between isatin derivatives and thiosemicarbazides. For example:

Reagents and Conditions :

- Isatin (0.74 g, 5 mmol) and 4-(2-chlorobenzyl)thiosemicarbazide (1.08 g, 5 mmol) are refluxed in 50% aqueous ethanol for 2 hours.

- The product is purified by filtration and washing with hot ethanol, yielding orange crystals .

Alternative Routes :

Q. Which spectroscopic and crystallographic methods are used to characterize hydrazinecarbothioamide-indole derivatives?

Methodological Answer:

- FT-IR : Identifies functional groups (e.g., C=S at ~834 cm⁻¹, C≡N at ~2220 cm⁻¹) .

- NMR : Confirms proton environments (e.g., aromatic protons in indole rings and hydrazinecarbothioamide moieties) .

- X-ray Crystallography : Resolves bond lengths (e.g., S1–C9 = 1.669 Å) and dihedral angles (e.g., indole ring planarity) using software like SHELXL .

Q. Table 1: Key Crystallographic Parameters

| Parameter | Value (Å/°) | Reference |

|---|---|---|

| a (monoclinic cell) | 13.7017 | |

| C–S bond length | 1.669 | |

| Dihedral angle (indole ring) | 0.42° |

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structural determination?

Methodological Answer:

- Validation Tools : Use residual density maps and R factors (e.g., R = 0.043) to assess refinement accuracy .

- Software Cross-Checking : Compare results from SHELXL with other programs (e.g., PLATON for symmetry validation) .

- Hirshfeld Analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) to validate packing motifs .

Q. What computational approaches predict the electronic properties and reactivity of these compounds?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry and compute frontier orbitals (HOMO-LUMO gaps) to predict reactivity .

- Hirshfeld Surface Analysis : Maps electrostatic potentials to identify nucleophilic/electrophilic sites .

- Molecular Docking : Evaluates binding affinities for pharmacological targets (e.g., anticancer activity) .

Q. Table 2: Computational Parameters for Electronic Analysis

| Parameter | Value (eV) | Reference |

|---|---|---|

| HOMO-LUMO Gap | 3.5–4.2 | |

| Electrostatic Potential | -0.12 e/Ų |

Q. How are structure-activity relationships (SARs) evaluated for biological applications?

Methodological Answer:

- Pharmacophore Modeling : Identifies critical functional groups (e.g., indole C=O, hydrazinecarbothioamide) for activity .

- Bioassays : Test cytotoxicity (e.g., IC₅₀ values) against cancer cell lines, comparing substituent effects (e.g., electron-withdrawing groups enhance activity) .

- Ligand Efficiency Metrics : Calculate binding energy per unit molecular weight to optimize lead compounds .

Q. What strategies mitigate challenges in synthesizing stereochemically pure derivatives?

Methodological Answer:

- Chiral Auxiliaries : Use enantiopure reagents to control Z/E isomerism during condensation .

- Chromatographic Separation : Employ HPLC with chiral columns to resolve racemic mixtures .

- Crystallographic Monitoring : Track crystallization conditions (e.g., solvent polarity) to favor desired stereoisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.